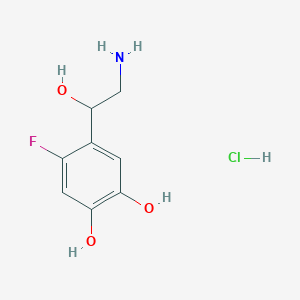
6-Fluoronorepinephrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoronorepinephrine hydrochloride is a synthetic catecholamine and a selective full agonist for both alpha-1 and alpha-2 adrenergic receptors . It is structurally related to norepinephrine, with a fluorine atom substituted at the sixth position of the aromatic ring . This compound has been extensively used in scientific research to study the function of adrenergic receptors and their role in various physiological and behavioral processes .
Preparation Methods
The synthesis of 6-fluoronorepinephrine hydrochloride involves the substitution of a fluorine atom at the sixth position of the aromatic ring of norepinephrine . The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Fluorination: The precursor undergoes a fluorination reaction to introduce the fluorine atom at the desired position.
Hydroxylation: The fluorinated intermediate is then hydroxylated to introduce the hydroxyl groups at the appropriate positions on the aromatic ring.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group, resulting in the formation of 6-fluoronorepinephrine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for increased stability and solubility.
Chemical Reactions Analysis
6-Fluoronorepinephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoronorepinephrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the properties and reactivity of fluorinated catecholamines and their derivatives.
Biology: The compound is used to investigate the role of adrenergic receptors in various biological processes, such as neurotransmission and hormone regulation.
Mechanism of Action
6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .
Comparison with Similar Compounds
6-Fluoronorepinephrine hydrochloride is unique among catecholamines due to its selective full agonist activity at both alpha-1 and alpha-2 adrenergic receptors . Similar compounds include:
Norepinephrine: The parent compound, which lacks the fluorine substitution and has different receptor selectivity.
Epinephrine: Another catecholamine with broader receptor activity, including beta-adrenergic receptors.
Dopamine: A related catecholamine with distinct receptor targets and physiological effects.
Compared to these compounds, this compound offers unique advantages in research due to its selective receptor activity and stability .
Properties
CAS No. |
70952-50-0 |
|---|---|
Molecular Formula |
C8H11ClFNO3 |
Molecular Weight |
223.63 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |
InChI Key |
QGDCLYPALFHCCD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)
![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)




![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)
![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)

